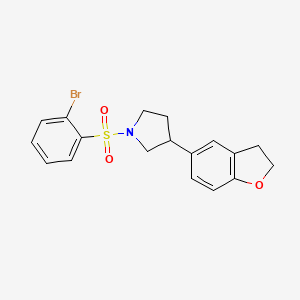

1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves the use of bromobenzofuran moieties as key intermediates. In one study, a variety of compounds, including thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, were synthesized starting from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate. These compounds were characterized by elemental analysis, spectral data, and alternative synthesis methods when possible, indicating a robust synthetic approach for bromobenzofuran-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds with bromobenzene and pyridine moieties has been studied in detail. For instance, the structure of N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide was elucidated using X-ray crystallography. The study revealed that the benzene and pyridine rings form a significant dihedral angle, and the crystal structure is stabilized by intermolecular hydrogen bonds and π–π stacking interactions . This suggests that similar compounds, such as this compound, may also exhibit interesting structural features and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of bromobenzene sulfonyl compounds can be inferred from related studies. The presence of the bromobenzene moiety suggests potential for further functionalization through nucleophilic aromatic substitution reactions. The sulfonyl group could also be a site for chemical transformations, potentially leading to sulfonamide derivatives or other related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was found to crystallize in the monoclinic space group and form one-dimensional chains through intermolecular hydrogen bonding in the solid state . This indicates that the compound of interest, this compound, may also exhibit specific crystalline properties and solvation effects, which could be relevant for its application and handling.

Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry due to its versatility and impact on the stereochemistry and three-dimensional shape of molecules. This heterocycle is involved in the creation of compounds for treating human diseases, highlighting its importance in drug design and discovery. The presence of the pyrrolidine ring in a compound like "1-(2-Bromobenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine" suggests potential for pharmaceutical application, particularly in areas where increased 3D molecular complexity is beneficial (Li Petri et al., 2021).

Benzofuran Derivatives: Bioactivity and Synthesis

Benzofuran derivatives exhibit a wide range of biological activities, including anti-tumor, antibacterial, antioxidative, and anti-viral effects. The structural component of benzofuran within the compound may contribute to these bioactivities, making it a candidate for further investigation as a natural drug lead compound. Recent advances in the synthesis of complex benzofuran derivatives, through methods such as free radical cyclization cascades, highlight the ongoing interest and potential in exploring these compounds for therapeutic applications (Miao et al., 2019).

Brominated Compounds: Occurrence and Health Assessment

Brominated compounds, including those used as flame retardants, have been the subject of environmental and health assessments due to their persistence and bioaccumulation potential. The brominated aspect of "this compound" may raise considerations regarding its environmental fate and toxicity. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) show that these compounds share toxicological profiles similar to their chlorinated counterparts, with implications for human health due to their stability and persistence in the environment (Mennear & Lee, 1994).

Propriétés

IUPAC Name |

1-(2-bromophenyl)sulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3S/c19-16-3-1-2-4-18(16)24(21,22)20-9-7-15(12-20)13-5-6-17-14(11-13)8-10-23-17/h1-6,11,15H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQGOURSICYDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)

![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)

![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)